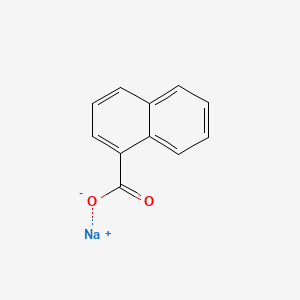![molecular formula C20H20N2O3 B12190897 N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B12190897.png)
N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a benzyloxy group attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves multiple steps:
Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy phenyl intermediate.
Acetamide Formation: The benzyloxy phenyl intermediate is then reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide intermediate.
Oxazole Ring Formation: The final step involves the formation of the oxazole ring by reacting the acetamide intermediate with 3,5-dimethyl-1,2-oxazole in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(diethylamino)acetamide: Similar structure but with a diethylamino group instead of the oxazole ring.
N-[4-(benzyloxy)phenyl]-2-(methylamino)acetamide: Contains a methylamino group instead of the oxazole ring.
Uniqueness
N-[4-(benzyloxy)phenyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is unique due to the presence of the 3,5-dimethyl-1,2-oxazol-4-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N2O3/c1-14-19(15(2)25-22-14)12-20(23)21-17-8-10-18(11-9-17)24-13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,21,23) |
InChI Key |
GZVWMUWIBZRIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B12190825.png)
![4-butoxy-3-(propan-2-yl)-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12190827.png)
![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12190844.png)
![[(4-Butoxynaphthyl)sulfonyl]cycloheptylamine](/img/structure/B12190849.png)
![(4E)-4-[hydroxy(4-propoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12190852.png)
![1-Oxa-4-azaspiro[4.5]dec-4-yl(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B12190854.png)
![2-[(2,4-dimethylphenyl)amino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12190862.png)
![2-(3,4-dimethoxyphenyl)-N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12190868.png)
![1-[(1-methyl-1H-indol-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B12190869.png)
![2-(5-methoxy-1H-indol-1-yl)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B12190871.png)


![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate](/img/structure/B12190883.png)
![{1-[2-(3,4-dimethoxyphenyl)ethyl]-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyri dino[2,3-d]pyrimidin-3-yl)}-N-cyclohexylcarboxamide](/img/structure/B12190889.png)
